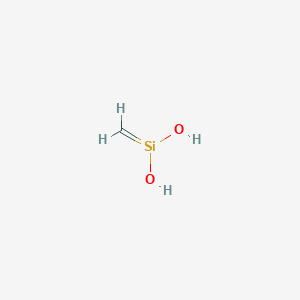
Methylidenesilanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylidenesilanediol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylidenesilanediol can be synthesized through several methods. One common approach involves the hydrolysis of methylidenesilanes in the presence of water or aqueous solutions. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques, such as continuous flow reactors and optimized catalysts, are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methylidenesilanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and methylene groups, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled pH levels.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of organosilicon compounds with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Methylidenesilanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: this compound is studied for its potential biological activity. Researchers investigate its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of silicones, adhesives, and coatings. Its properties contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of methylidenesilanediol involves its interaction with molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its effects.
Vergleich Mit ähnlichen Verbindungen
- Dimethylsilanediol
- Trimethylsilanediol
- Methylsilanetriol
- Ethylidenesilanediol
Eigenschaften
CAS-Nummer |
640279-40-9 |
|---|---|
Molekularformel |
CH4O2Si |
Molekulargewicht |
76.126 g/mol |
IUPAC-Name |
dihydroxy(methylidene)silane |
InChI |
InChI=1S/CH4O2Si/c1-4(2)3/h2-3H,1H2 |
InChI-Schlüssel |
HCVRBNOJROSOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Si](O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















